2-(1-amino-2-methylpropyl)-3-benzyl-7-chloroquinazolin-4(3H)-one

Antiproliferative Activity Enantiomer Differentiation Cancer Cell Line Panel

2-(1-Amino-2-methylpropyl)-3-benzyl-7-chloroquinazolin-4(3H)-one (CAS 336119-88-1) is a quinazolin-4(3H)-one derivative that serves as the core N,N-bidentate ligand scaffold derived from the clinical-stage kinesin spindle protein (KSP) inhibitor ispinesib. The compound, with molecular formula C₁₉H₂₀ClN₃O and molecular weight 341.8 g/mol, lacks the extended benzamide side chain present in ispinesib, rendering it a more compact and chemically tractable intermediate for organometallic derivatization.

Molecular Formula C19H20ClN3O
Molecular Weight 341.8 g/mol
CAS No. 336119-88-1
Cat. No. B3260911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-amino-2-methylpropyl)-3-benzyl-7-chloroquinazolin-4(3H)-one
CAS336119-88-1
Molecular FormulaC19H20ClN3O
Molecular Weight341.8 g/mol
Structural Identifiers
SMILESCC(C)C(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3)N
InChIInChI=1S/C19H20ClN3O/c1-12(2)17(21)18-22-16-10-14(20)8-9-15(16)19(24)23(18)11-13-6-4-3-5-7-13/h3-10,12,17H,11,21H2,1-2H3
InChIKeyOWYDWUOOPZRGNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Amino-2-methylpropyl)-3-benzyl-7-chloroquinazolin-4(3H)-one (CAS 336119-88-1): Procurement-Relevant Identity and Pharmacophore Context


2-(1-Amino-2-methylpropyl)-3-benzyl-7-chloroquinazolin-4(3H)-one (CAS 336119-88-1) is a quinazolin-4(3H)-one derivative that serves as the core N,N-bidentate ligand scaffold derived from the clinical-stage kinesin spindle protein (KSP) inhibitor ispinesib [1]. The compound, with molecular formula C₁₉H₂₀ClN₃O and molecular weight 341.8 g/mol, lacks the extended benzamide side chain present in ispinesib, rendering it a more compact and chemically tractable intermediate for organometallic derivatization [2]. It contains a chiral center at the 2-position aminomethyl carbon, and is commonly supplied as a racemic mixture (CAS 336119-88-1), while the enantiopure (R)-form carries CAS 336113-57-6 . Its primary documented research application is as a precursor for half-sandwich Ru, Os, Rh, and Ir anticancer complexes [1].

Why Generic Quinazolinone Substitution Fails: Critical Differentiation Drivers for CAS 336119-88-1 Procurement


Generic interchange of quinazolin-4(3H)-one derivatives is contraindicated because even minor structural perturbations at the 2-position aminomethyl substituent and the 3-benzyl group profoundly alter both target engagement and metal-coordination geometry [1]. CAS 336119-88-1 occupies a unique chemical space: it retains the 7-chloro-3-benzyl-quinazolinone core essential for KSP-target engagement, while the 2-(1-amino-2-methylpropyl) substituent provides a primary amine handle that is absent in ispinesib itself, enabling N,N-bidentate chelation to transition metals [2]. Substituting this compound with a simple 3-benzyl-7-chloroquinazolin-4(3H)-one or with a 2-alkyl analog lacking the free amine eliminates the capacity for organometallic complex formation, which is the principal research application documented for this scaffold [1]. Furthermore, the stereochemistry at the 2-position determines antiproliferative potency; the (R)-enantiomer is substantially more active than the (S)-enantiomer, meaning that procurement of the racemate versus enantiopure material directly impacts experimental outcomes [1].

Quantitative Differentiation Evidence: CAS 336119-88-1 vs. Ispinesib, Its Enantiomer, and Metal-Complexed Analogs


Enantiomer-Dependent Antiproliferative Potency: (R)-2 vs. (S)-2 Ligand Across Six Human Cancer Cell Lines

The (R)-enantiomer of the target ligand scaffold (reported as (R)-2) exhibits markedly higher cytotoxicity than its (S)-counterpart ((S)-2) across all six human cancer cell lines tested. In HCT116 colorectal carcinoma cells, the IC₅₀ of (R)-2 was 0.28 ± 0.19 μM versus 20 ± 3 μM for (S)-2, representing an approximately 71-fold difference [1]. This stereochemistry-dependent potency differential is consistently observed across the entire panel, with the (R)-form demonstrating 3.8- to 30-fold greater activity depending on the cell line [1]. For procurement decisions, this means that the enantiomeric composition of the supplied material (racemic CAS 336119-88-1 vs. enantiopure CAS 336113-57-6) will directly determine baseline biological activity in any assay.

Antiproliferative Activity Enantiomer Differentiation Cancer Cell Line Panel

Free Ligand vs. Parent Drug Ispinesib: Quantitative Potency Gap Defining the Scaffold's Role

The free ligand (R)-2 is substantially less potent than the parent drug ispinesib ((R)-1), with IC₅₀ values that are orders of magnitude higher in most cell lines. In SW620 colorectal adenocarcinoma cells, (R)-1 achieves IC₅₀ < 0.008 μM, while (R)-2 requires 9.0 ± 3.6 μM—a difference of >1,125-fold [1]. The antiproliferative ranking across the full compound series places (R)-2 substantially below both (R)-1 and (S)-1: (R)-1 > (S)-1 > 6a > 3a ≈ 4a ≈ 5a > (R)-2 > 3b > 4b > 6b > 5b > (S)-2 [1]. This quantitative gap confirms that CAS 336119-88-1 is not a substitute for ispinesib; rather, its value lies in its role as a derivatizable ligand precursor where metal coordination can restore and, in some cases, exceed the antiproliferative activity of the parent ispinesib scaffold.

KSP Inhibition Ispinesib Comparison Scaffold Deconstruction

Metal Complexation Rescues and Modulates Biological Activity: (R)-2 vs. Rh/Ir Complexes at Nanomolar KSP Inhibition

Coordination of (R)-2 to rhodium or iridium half-sandwich fragments yields complexes that demonstrate high KSP inhibitory activity at concentrations as low as 1 nM, an effect that is independent of the ligand chirality [1]. In contrast, the free ligand (R)-2 alone requires micromolar concentrations to achieve antiproliferative effects, and the Ru and Os complexes are substantially less active than their Rh and Ir counterparts [1]. The Ir complex 6a achieves IC₅₀ values of 0.41 ± 0.05 μM in HCT116 and 0.86 μM in SW620 cells, representing a gain in potency relative to the free ligand (R)-2 (0.28 μM in HCT116, 9.0 μM in SW620) that is particularly pronounced in SW620 cells (~10-fold improvement) [1]. Among the (S)-series, metal complexation elevates activity even more dramatically: the Os complex 4b shows 9-fold higher activity than (S)-2 in HCT116 cells [1].

Organometallic Anticancer Complexes KSP Inhibitory Activity Metal-Dependent Potency

Cross-Cell-Line Sensitivity Profiling: Differential Vulnerability of HCT116 vs. HepG2 Defines Experimental Model Selection

The antiproliferative activity of (R)-2 is highly cell-line-dependent, with HCT116 colorectal carcinoma cells showing extraordinary sensitivity (IC₅₀ = 0.28 ± 0.19 μM) while HepG2 hepatocellular carcinoma cells are highly resistant (IC₅₀ = 74 ± 33 μM)—a >260-fold differential [1]. This selectivity pattern differs from that of ispinesib, which potently inhibits all tested lines at sub-micromolar concentrations (IC₅₀ < 0.008 μM for most lines). The HCT116 line was identified as the most sensitive to all compounds in the series, while the free ligand (R)-2 uniquely shows this pronounced HepG2/HCT116 selectivity [1]. This information is critical for experimental design: researchers using this compound should select HCT116 or NCI-H460 (IC₅₀ = 1.2 ± 0.1 μM) as responsive models, and avoid HepG2 if the free ligand activity is being profiled.

Cell Line Sensitivity HCT116 HepG2 Antiproliferative Selectivity

Structural Differentiation from Fluorinated Quinazolinone KSP Radioligands: The Primary Amine Advantage for Metal Chelation

Unlike fluorinated quinazolinone analogs developed as KSP-targeted PET radiotracers—which retain the full ispinesib biphenyl structure and lack a free primary amine [2]—CAS 336119-88-1 possesses a 2-(1-amino-2-methylpropyl) substituent that serves as an N,N-bidentate coordination site. This structural feature is essential for forming half-sandwich complexes with Ru(cym), Os(cym), Rh(Cp*), and Ir(Cp*) fragments, where both the quinazolinone endocyclic nitrogen and the exocyclic primary amine nitrogen coordinate to the metal center [1]. The resulting complexes exhibit metal-dependent biological properties: Rh and Ir derivatives act as potent KSP inhibitors at 1 nM, while Ru derivatives generate reactive oxygen species (ROS) as an alternative mechanism of action [3]. In contrast, fluorinated quinazolinone radiotracers such as compound 20-(R) from Holland et al. (2013) are designed for PET imaging rather than metal coordination, and their structural features preclude N,N-bidentate chelation [2].

Bidentate Ligand Metal Chelation Organometallic Chemistry

Metal-Dependent Mechanism Bifurcation: KSP Inhibition (Os/Ir) vs. ROS Generation (Ru/Rh) in Complexes Derived from CAS 336119-88-1

When CAS 336119-88-1 is used as a ligand for organometallic conjugate synthesis, the biological mechanism of action is dictated by the choice of metal center—not by the ligand scaffold alone [1]. In a follow-up study, ispinesib-core conjugates featuring Ru and Rh were found to generate intracellular reactive oxygen species (ROS), whereas Os and Ir derivatives functioned as KSP inhibitors with no detectable effect on ROS generation [1]. This metal-dependent mechanism bifurcation is a differentiating feature not available with the free ligand or with ispinesib itself, which acts solely as an allosteric KSP inhibitor (Ki app = 1.7 nM) . For researchers procuring CAS 336119-88-1, this means that the same ligand scaffold can be used to explore two distinct anticancer mechanisms simply by varying the coordinated metal, enabling mechanistic SAR studies that are impossible with ispinesib alone.

Mechanism of Action Reactive Oxygen Species KSP Inhibition

Procurement-Guiding Application Scenarios for CAS 336119-88-1 Based on Verified Differentiation Evidence


Half-Sandwich Organometallic Anticancer Complex Synthesis Using N,N-Bidentate Coordination

The primary documented application of CAS 336119-88-1 is as an N,N-bidentate ligand for synthesizing half-sandwich Ru(cym), Os(cym), Rh(Cp*), and Ir(Cp*) complexes with demonstrated antiproliferative activity against human cancer cell lines [1]. The free primary amine at the 2-position enables coordination to the metal center alongside the quinazolinone endocyclic nitrogen, forming stable 5-membered chelate rings confirmed by X-ray crystallography [1]. This application leverages the compound's unique structural advantage over ispinesib—which lacks a free amine for chelation—and over fluorinated quinazolinone analogs that retain the extended benzamide side chain incompatible with N,N-bidentate binding [2].

Enantiomer-Specific Structure-Activity Relationship (SAR) Studies for Antimitotic Drug Discovery

The demonstrated 3.8- to 71-fold difference in antiproliferative potency between the (R)- and (S)-enantiomers of this ligand scaffold [1] makes CAS 336119-88-1 (racemate) a valuable starting material for chiral resolution and enantiomer-specific SAR campaigns. Researchers can use the racemate as a cost-effective entry point to generate both enantiopure ligand forms, then compare their biological activity profiles to dissect the stereochemical determinants of KSP-target engagement and cytotoxicity. The data show that HCT116 is the most sensitive cell line for detecting these enantiomer-dependent effects (IC₅₀: 0.28 μM for (R)-2 vs. 20 μM for (S)-2), providing a validated assay system for SAR studies [1].

Mechanism-of-Action Comparative Studies: KSP Inhibition vs. ROS-Mediated Cytotoxicity

CAS 336119-88-1 enables a unique experimental paradigm where a single ligand scaffold can be used to generate metal complexes with divergent anticancer mechanisms: Ru/Rh conjugates induce ROS generation while Os/Ir conjugates act as KSP inhibitors [3]. This metal-dependent mechanism bifurcation cannot be studied with ispinesib alone (exclusively a KSP inhibitor). By procuring the ligand and independently complexing it with different metal precursors, researchers can systematically investigate how the metal center—rather than the organic pharmacophore—determines the cellular mechanism of action in matched molecular frameworks [3].

KSP-Targeted Probe Development and Chemical Biology Tool Compound Generation

The ligand scaffold of CAS 336119-88-1 retains the 7-chloro-3-benzyl-quinazolinone core that is essential for KSP binding, as evidenced by the potent KSP inhibitory activity (at 1 nM) of its Rh and Ir complexes [1]. This makes the compound suitable for developing KSP-targeted chemical probes where the free amine can be functionalized with reporter tags (fluorophores, biotin, or affinity handles) without ablating target engagement. The documented cell line sensitivity profile—with HCT116 being exquisitely sensitive (IC₅₀ = 0.28 μM) and HepG2 resistant (IC₅₀ = 74 μM)—provides a built-in positive and negative control system for tool compound validation [1].

Quote Request

Request a Quote for 2-(1-amino-2-methylpropyl)-3-benzyl-7-chloroquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.